molecular formula C21H19ClN4O B6447414 2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)quinoline-3-carbonitrile CAS No. 2640845-59-4

2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)quinoline-3-carbonitrile

Cat. No. B6447414
CAS RN: 2640845-59-4
M. Wt: 378.9 g/mol
InChI Key: ZIHRIVRPPBBHNK-UHFFFAOYSA-N
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Description

2-(4-{[(3-Chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)quinoline-3-carbonitrile, also known as CPQ, is a quinoline-based compound with potential applications in the pharmaceutical industry. It has been studied for its potential as an anti-inflammatory agent and as an anti-cancer agent. CPQ has a unique chemical structure that makes it a promising candidate for further research and development.

Scientific Research Applications

2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)quinoline-3-carbonitrile has been studied for its potential as an anti-inflammatory agent, an anti-cancer agent, and a modulator of the immune system. Additionally, this compound has been studied for its potential to inhibit the growth of certain bacteria, including Staphylococcus aureus and Escherichia coli. In addition, this compound has been studied for its potential to act as an antioxidant, a neuroprotective agent, and an anti-angiogenic agent.

Mechanism of Action

The mechanism of action of 2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)quinoline-3-carbonitrile is not yet fully understood. However, it is thought to act as an inhibitor of certain enzymes, including cyclooxygenase-2 (COX-2), which is involved in inflammation and cancer. Additionally, this compound is thought to act as an inhibitor of nuclear factor kappa B (NF-κB), which is involved in the regulation of the immune system.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not yet been fully elucidated. However, this compound has been shown to have anti-inflammatory and anti-cancer effects in animal models. Additionally, this compound has been shown to inhibit the growth of certain bacteria, including Staphylococcus aureus and Escherichia coli.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)quinoline-3-carbonitrile in laboratory experiments include its low cost and its ability to be synthesized by a variety of methods. Additionally, this compound has a unique chemical structure that makes it a promising candidate for further research and development. The limitations of using this compound in laboratory experiments include the lack of knowledge regarding its mechanism of action and its potential side effects.

Future Directions

For research on 2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)quinoline-3-carbonitrile include further investigation of its mechanism of action, its potential side effects, and its potential applications in the pharmaceutical industry. Additionally, further research is needed to determine the optimal dosage and delivery method for this compound. Additionally, further research is needed to determine the potential therapeutic applications of this compound. Finally, further research is needed to investigate the potential synergistic effects of this compound in combination with other drugs.

Synthesis Methods

2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)quinoline-3-carbonitrile can be synthesized by a variety of methods, including the use of palladium-catalyzed cross-coupling reactions, the use of microwave-assisted reactions, and the use of organocatalysts. The palladium-catalyzed cross-coupling reactions involve the reaction of a piperidine derivative with a quinoline derivative in the presence of a palladium catalyst. The microwave-assisted reaction involves the reaction of a piperidine derivative with a quinoline derivative in the presence of a microwave irradiation source. The organocatalysts used in the synthesis of this compound are typically Lewis acids or Brønsted acids.

properties

IUPAC Name

2-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]quinoline-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4O/c22-18-13-24-8-5-20(18)27-14-15-6-9-26(10-7-15)21-17(12-23)11-16-3-1-2-4-19(16)25-21/h1-5,8,11,13,15H,6-7,9-10,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIHRIVRPPBBHNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=C(C=NC=C2)Cl)C3=NC4=CC=CC=C4C=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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